molecular formula C23H35NO B14369161 N,N-Dicyclohexyl-5-phenylpentanamide CAS No. 91424-82-7

N,N-Dicyclohexyl-5-phenylpentanamide

Cat. No.: B14369161
CAS No.: 91424-82-7
M. Wt: 341.5 g/mol
InChI Key: ZXAJQTQRDRNMLJ-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-5-phenylpentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted with a phenyl group at the 5-position and two cyclohexyl groups attached to the nitrogen atoms. The absence of direct data in the referenced materials necessitates comparisons with structurally analogous compounds to infer its properties.

Properties

CAS No.

91424-82-7

Molecular Formula

C23H35NO

Molecular Weight

341.5 g/mol

IUPAC Name

N,N-dicyclohexyl-5-phenylpentanamide

InChI

InChI=1S/C23H35NO/c25-23(19-11-10-14-20-12-4-1-5-13-20)24(21-15-6-2-7-16-21)22-17-8-3-9-18-22/h1,4-5,12-13,21-22H,2-3,6-11,14-19H2

InChI Key

ZXAJQTQRDRNMLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CCCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-5-phenylpentanamide typically involves the reaction of 5-phenylpentanoic acid with dicyclohexylamine. The reaction is carried out under anhydrous conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dicyclohexyl-5-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 5-phenylpentanoic acid or other oxidized derivatives.

    Reduction: Formation of N,N-dicyclohexyl-5-phenylpentanamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N-Dicyclohexyl-5-phenylpentanamide has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-5-phenylpentanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s lipophilic nature allows it to interact with cell membranes and influence cellular

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Phenyl Groups

Compound : 5-Chloro-N-cyclohexylpentanamide-d11 (CAS 1073608-18-0)

  • Deuterium labeling in the cyclohexyl group (evident in the -d11 suffix) improves metabolic stability in isotopic studies, a feature absent in the non-deuterated target compound .
  • Applications : While 5-Chloro-N-cyclohexylpentanamide-d11 is used in organic synthesis (e.g., as a labeled intermediate), the phenyl-substituted analog may exhibit distinct reactivity in coupling reactions or as a scaffold for bioactive molecules .

Cyclohexyl vs. Benzyl Substituents

Compound : Benzathine benzylpenicillin (CAS 1538-09-6)

  • Key Differences :
    • Benzathine benzylpenicillin contains a dibenzylethylenediamine salt structure, contrasting with the dicyclohexyl groups in the target compound.
    • The benzyl groups in penicillin derivatives enhance water solubility and bioavailability, whereas cyclohexyl groups in the target compound likely increase lipophilicity, affecting membrane permeability .
  • Applications : Benzathine benzylpenicillin is a well-established antibiotic, whereas N,N-Dicyclohexyl-5-phenylpentanamide’s applications remain speculative without direct evidence.

Amide Backbone Variations

Compounds : Acetamide derivatives (e.g., PF 43(1) listed compounds)

  • Key Differences: Derivatives such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide feature complex stereochemistry and hydroxyl/amino groups, enabling hydrogen bonding. The phenylpentanamide backbone in the target compound may offer greater conformational flexibility compared to rigid bicyclic structures in pharmacopeial compounds .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Applications Reference
This compound C₂₃H₃₅NO (estimated) Phenyl, Dicyclohexyl ~353.5 (calc.) Hypothetical: Organic synthesis N/A
5-Chloro-N-cyclohexylpentanamide-d11 C₁₁H₉D₁₁ClNO Chloro, Cyclohexyl (deut.) 228.8 Isotopic labeling, synthesis
Benzathine benzylpenicillin C₁₆H₂₀N₂O₄S·C₁₆H₂₀N₂ Benzyl, Penicillin core 909.1 Antibiotic
PF 43(1) Acetamide derivatives Varies (e.g., C₂₈H₃₂N₂O₃) Hydroxy, Amino, Dimethylphenoxy ~452.5 Pharmaceutical research

Research Implications and Limitations

  • Synthetic Utility: The cyclohexyl and phenyl groups in this compound may enhance its stability in non-polar environments, making it suitable for lipid-based formulations or polymer matrices.
  • Pharmacological Potential: Structural analogs like benzathine benzylpenicillin highlight the importance of polar groups for antibiotic activity, suggesting that the target compound may require functionalization for similar efficacy .
  • Limitations : Direct comparisons are constrained by the absence of experimental data on the target compound. Further studies on its reactivity, solubility, and bioactivity are needed.

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